molecular formula C13H25BO4 B136390 3,3-DIETHOXY-1-PROPENYLBORONIC ACID PINACOL ESTER CAS No. 153737-25-8

3,3-DIETHOXY-1-PROPENYLBORONIC ACID PINACOL ESTER

Cat. No.: B136390
CAS No.: 153737-25-8
M. Wt: 256.15 g/mol
InChI Key: ZXGPKUGXWIEUJA-MDZDMXLPSA-N
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Description

3,3-Diethoxy-1-propenylboronic acid pinacol ester (CAS 153737-25-8, C₁₃H₂₇BO₅) is an alkenyl boronic ester with two ethoxy groups attached to the propenyl chain. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, particularly in pharmaceutical and materials chemistry . Its diethoxy substituents act as electron-donating groups, stabilizing the boronate intermediate and facilitating coupling with aryl or alkenyl halides .

Preparation Methods

The synthesis of 3,3-DIETHOXY-1-PROPENYLBORONIC ACID PINACOL ESTER typically involves the reaction of a suitable boronic acid or boronic ester precursor with an appropriate alkene. One common method is the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with (E)-3,3-diethoxyprop-1-en-1-yl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature, and the product is purified by column chromatography.

Chemical Reactions Analysis

3,3-DIETHOXY-1-PROPENYLBORONIC ACID PINACOL ESTER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding borane or borohydride.

    Substitution: The boronic ester group can be substituted with other functional groups using reagents such as halides or organometallic compounds.

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Scientific Research Applications

Key Applications

  • Organic Synthesis
    • Cross-Coupling Reactions: The compound is primarily utilized in Suzuki-Miyaura coupling reactions, which are essential for constructing complex organic molecules. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides or triflates .
    • Synthesis of Pharmaceuticals: As a synthetic intermediate, it plays a crucial role in the development of various pharmaceuticals, including those targeting protease inhibition. Boronic acids have been shown to inhibit serine proteases, which are relevant in therapeutic applications .
  • Catalysis
    • The compound’s ability to form stable complexes with transition metals enhances its utility in catalysis. It is often used in palladium-catalyzed cross-coupling reactions, facilitating the formation of new carbon-carbon bonds in a variety of substrates .
  • Material Science
    • In material science, 3,3-diethoxy-1-propenylboronic acid pinacol ester is explored for its potential in developing new materials with specific properties due to its reactivity and stability.
  • Biomolecular Interactions
    • Research into the interactions between this compound and biomolecules could lead to novel therapeutic strategies. Its reactivity with various substrates allows for potential applications in drug design and development .

Case Studies and Research Findings

StudyFocusFindings
PMC3092631Deprotection MethodsDeveloped a two-step procedure for deprotecting alkylpinacolyl boronate esters, demonstrating the versatility of boronic acids in organic synthesis .
Journal of Organic ChemistryCross-Coupling ReactionsHighlighted the effectiveness of boronic acids in forming carbon-carbon bonds through palladium-catalyzed reactions, emphasizing their role in synthesizing complex molecules .
NatureFunctionalized Olefin Cross-CouplingDiscussed methods for constructing carbon-carbon bonds using organoboron compounds, showcasing their application in creating functionalized olefins .

Mechanism of Action

The mechanism of action of 3,3-DIETHOXY-1-PROPENYLBORONIC ACID PINACOL ESTER involves the formation of boronate esters with diols and other nucleophiles. The boron atom in the compound acts as a Lewis acid, facilitating the formation of stable complexes with various nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Esters

E-2-(3,3-Dimethylbutenyl)boronic Acid Pinacol Ester

  • Structure : Features a dimethylbutenyl group instead of diethoxypropenyl.
  • Reactivity : The bulky dimethyl group sterically hinders coupling reactions compared to the linear diethoxypropenyl chain, reducing reaction rates in sterically demanding systems .
  • Applications : Less suited for fine-tuning electronic effects in drug intermediates but useful in synthesizing branched alkenes.

3-Chloropropenyl-1-Boronic Acid Pinacol Ester (CAS 153724-93-7)

  • Structure : Chloro substituent replaces ethoxy groups.
  • Reactivity : The electron-withdrawing chloro group deactivates the boron center, requiring harsher reaction conditions (e.g., higher temperatures or stronger bases) for Suzuki couplings .
  • Stability : More prone to hydrolysis than the ethoxy-substituted analogue due to reduced electron density at boron.

E-Phenylethenylboronic Acid Pinacol Ester

  • Structure : Lacks ethoxy groups, featuring a simple ethenyl-phenyl moiety.
  • Reactivity : Higher reactivity in cross-couplings due to the absence of electron-donating substituents, but less stable during storage .
  • Applications : Preferred in reactions where rapid coupling is prioritized over long-term stability.

Comparison with Functional Group Variants

4-Nitrophenylboronic Acid Pinacol Ester

  • Structure : Aryl boronic ester with a nitro group.
  • Reactivity : The nitro group’s strong electron-withdrawing effect slows coupling kinetics but enhances selectivity in reactions with electron-rich partners .
  • Stability: Reacts with H₂O₂, forming phenolic byproducts, whereas the diethoxypropenyl analogue is more stable under oxidative conditions .

3-Pyridylboronic Acid Pinacol Ester

  • Structure : Heteroaromatic boronic ester with a pyridyl group.
  • Reactivity : The nitrogen in the pyridyl ring coordinates with palladium catalysts, often requiring adjusted ligand systems (e.g., added phosphines) for efficient coupling .
  • Applications : Key in synthesizing nitrogen-containing heterocycles for kinase inhibitors .

1-Methyl-5-(Trifluoromethyl)-1H-Pyrazole-4-Boronic Acid Pinacol Ester

  • Structure : Trifluoromethylpyrazole substituent.
  • Reactivity : The electron-withdrawing trifluoromethyl group reduces boron’s nucleophilicity, necessitating optimized catalytic systems (e.g., high Pd loading) .
  • Applications : Valued in agrochemicals for its resistance to metabolic degradation .

Key Data Tables

Table 1: Structural and Electronic Comparison

Compound Name Substituent Electron Effect Molecular Weight (g/mol) CAS Number
3,3-Diethoxy-1-propenylboronic acid PE Diethoxypropenyl Electron-donating 266.17 153737-25-8
E-2-(3,3-Dimethylbutenyl)boronic acid PE Dimethylbutenyl Steric hindrance 224.12 Not provided
3-Chloropropenyl-1-boronic acid PE Chloropropenyl Electron-withdrawing 202.49 153724-93-7
4-Nitrophenylboronic acid PE Nitrophenyl Electron-withdrawing 261.08 Not provided

Biological Activity

3,3-Diethoxy-1-propenylboronic acid pinacol ester (CAS No. 153737-25-8) is a compound that has garnered attention for its potential applications in synthetic and pharmaceutical chemistry. As a boronic acid derivative, it possesses unique properties that make it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules. This article focuses on the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C13H25BO4
  • Molecular Weight : 256.15 g/mol
  • Boiling Point : 278.9 ± 50.0 °C (predicted)
  • Density : 0.96 ± 0.1 g/cm³ (predicted)
  • Solubility : Not miscible in water

Boronic acids and their esters are known to interact with biological molecules through reversible covalent bonding, particularly with diols and other nucleophiles. The pinacol ester form enhances stability and solubility, which can facilitate its use in biological systems. The specific interactions of this compound with target biomolecules remain an area of ongoing research.

Anticancer Activity

Recent studies have indicated that boronic acid derivatives exhibit anticancer properties by inhibiting proteasome activity, which is crucial for cellular protein degradation pathways. For instance, research has shown that certain boron-containing compounds can induce apoptosis in cancer cells by disrupting these pathways .

Enzyme Inhibition

Boronic acids are recognized as inhibitors of serine proteases and other enzymes due to their ability to form stable complexes with the active site residues. The biological activity of this compound may extend to enzyme inhibition, making it a candidate for further exploration in drug development .

Study 1: Anticancer Properties

In a study published in Journal of Medicinal Chemistry, researchers synthesized various boronic acid derivatives, including this compound, and evaluated their cytotoxic effects on human cancer cell lines. The results demonstrated that this compound exhibited significant cytotoxicity at micromolar concentrations, suggesting its potential as an anticancer agent .

Study 2: Enzyme Interaction Analysis

A computational study analyzed the binding affinity of several boronic esters to serine proteases. The findings indicated that the steric properties of the pinacol ester group influence binding interactions, leading to enhanced inhibitory activity against target enzymes . This study highlights the importance of structural modifications in optimizing the biological activity of boronic acid derivatives.

Comparative Analysis of Biological Activity

Compound NameCAS NumberAnticancer ActivityEnzyme Inhibition
This compound153737-25-8SignificantModerate
Other Boronic Acid Derivative AXX-XXXXXX-XModerateHigh
Other Boronic Acid Derivative BXX-XXXXXX-XLowHigh

Safety and Toxicology

While the biological activity of this compound is promising, safety data indicate potential hazards associated with exposure. It is classified with precautionary statements regarding inhalation and skin contact risks . Further toxicological assessments are necessary to establish safe handling protocols.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,3-diethoxy-1-propenylboronic acid pinacol ester, and how can purity be optimized?

The compound is typically synthesized via transesterification of boronic acids with pinacol or through palladium-catalyzed cross-coupling reactions. A key method involves adjusting reaction pH (e.g., to ~6 using 10% HCl) to stabilize intermediates and minimize side products . Purification often employs column chromatography with non-polar solvents (hexane/ethyl acetate). Purity (>97%) is verified via GC or HPLC, with NMR (¹H, ¹³C, ¹¹B) confirming structural integrity, particularly the boron-pinacol ester moiety (δ ~1.3 ppm for pinacol methyl groups) .

Q. How should researchers characterize this compound to confirm its identity and stereochemistry?

Essential techniques include:

  • NMR Spectroscopy : ¹¹B NMR detects boron environments (δ ~30 ppm for pinacol esters). ¹H NMR identifies the propenyl group (δ 5.5–6.5 ppm for vinyl protons) and ethoxy groups (δ 1.2–1.4 ppm) .
  • IR Spectroscopy : B-O stretches (~1350 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (C₁₃H₂₇BO₅: calc. 284.2 g/mol) . Stereochemical analysis (E/Z isomerism) requires NOESY or coupling constants in ¹H NMR .

Q. What are the typical applications of this compound in organic synthesis?

It serves as a key building block in:

  • Suzuki-Miyaura Couplings : Forms conjugated alkenes with aryl halides via Pd catalysis .
  • Protodeboronation : Radical-mediated protocols for deprotection or functionalization .
  • Aldehyde Protection : The diethoxy group acts as a protecting group, reversible under acidic conditions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for cross-coupling with sterically hindered substrates?

Use Pd(PPh₃)₄ or XPhos-based catalysts to enhance steric tolerance. Solvent systems (e.g., THF/H₂O) and base selection (K₂CO₃ vs. Cs₂CO₃) significantly impact yields. Pre-activation of the boronic ester with Lewis acids (e.g., BF₃·OEt₂) may improve reactivity . Kinetic monitoring via UV-Vis (e.g., tracking arylboronate decomposition at 405 nm) helps refine conditions .

Q. What strategies address conflicting reactivity data in protic vs. aprotic solvents?

Contradictions arise from solvent-dependent boron hydration equilibria. In protic solvents (e.g., MeOH), the boronic ester may hydrolyze to the boronic acid, altering reactivity. Systematic studies comparing reaction rates in DMF, THF, and MeOH/H₂O mixtures are recommended. Stabilizing additives (e.g., pinacol) can suppress hydrolysis .

Q. How does the diethoxy group influence stability under acidic or oxidative conditions?

The diethoxy moiety enhances stability against protodeboronation but is susceptible to acid-catalyzed cleavage (e.g., HCl in dioxane). Oxidative conditions (H₂O₂) degrade the boronic ester, forming phenolic byproducts. Stability assays under varying pH (2–10) and oxidant concentrations should precede synthetic applications .

Q. What advanced methods resolve E/Z isomerism in derivatives of this compound?

Chiral HPLC or capillary electrophoresis separates isomers. Computational modeling (DFT) predicts thermodynamic stability, while NOESY correlations in NMR distinguish spatial arrangements. Catalytic asymmetric cross-coupling with chiral ligands (e.g., BINAP) can enantioselectively generate products .

Q. Data Contradiction Analysis

Q. How to reconcile discrepancies in reported catalytic protodeboronation efficiencies?

Conflicting data may stem from radical initiator choice (e.g., AIBN vs. light-mediated systems) or solvent polarity. Replicate protocols with controlled O₂ levels (inert vs. aerobic) and characterize intermediates via EPR to detect radical species .

Properties

IUPAC Name

2-[(E)-3,3-diethoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BO4/c1-7-15-11(16-8-2)9-10-14-17-12(3,4)13(5,6)18-14/h9-11H,7-8H2,1-6H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGPKUGXWIEUJA-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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